5-(Difluoromethyl)-2-fluorophenol CAS 1214348-52-3 properties
5-(Difluoromethyl)-2-fluorophenol CAS 1214348-52-3 properties
A Strategic Fluorinated Building Block in Medicinal Chemistry
CAS Number: 1214348-52-3
Formula:
Executive Summary
In the landscape of modern drug discovery, 5-(Difluoromethyl)-2-fluorophenol (CAS 1214348-52-3) has emerged as a high-value scaffold. Its structural uniqueness lies in the combination of an ortho-fluorine atom and a meta-difluoromethyl (
Physicochemical Profile
Understanding the physical behavior of CAS 1214348-52-3 is critical for handling and reaction optimization. The presence of the electron-withdrawing difluoromethyl and fluorine groups significantly increases the acidity of the phenol compared to the parent structure.
| Property | Value (Experimental/Predicted) | Context & Implications |
| Physical State | Low-melting solid or oil | Melting point approx. 29–30 °C. Requires careful handling during weighing; often handled as a melt or solution. |
| Boiling Point | ~181 °C (at 760 mmHg) | Amenable to purification via vacuum distillation, though column chromatography is standard for small scales. |
| pKa (Acidic) | 8.31 | Significantly more acidic than phenol (pKa ~10). The anion is generated easily with weak bases ( |
| LogP | 2.06 | Moderate lipophilicity. The |
| Density | 1.35 g/cm³ | High density typical of polyfluorinated aromatics. |
| H-Bond Donor | Yes ( | The |
Synthesis & Manufacturing
While various routes exist, the most robust and scalable method involves the deoxofluorination of the corresponding aldehyde precursor. This approach allows for the late-stage installation of the sensitive
Core Synthetic Pathway: Deoxofluorination
Precursor: 4-Fluoro-3-hydroxybenzaldehyde (also known as 2-fluoro-5-formylphenol).
Reagents:
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). Deoxo-Fluor is recommended for higher thermal stability.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Protection (Optional but Recommended): Protecting the phenol as an acetate or benzyl ether prevents side reactions and simplifies purification.
Protocol (Step-by-Step):
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Protection (If required): Treat 4-fluoro-3-hydroxybenzaldehyde with acetic anhydride and pyridine to form the acetate.
-
Fluorination:
-
Cool a solution of the (protected) aldehyde in anhydrous DCM to 0 °C under nitrogen.
-
Add DAST (1.5 equiv) dropwise. Caution: Exothermic.
-
Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC/LCMS for the disappearance of the aldehyde peak.
-
-
Quenching:
-
Cool the mixture back to 0 °C.
-
Slowly quench with saturated aqueous
. Caution: Vigorous evolution.
-
-
Workup: Extract with DCM, dry over
, and concentrate. -
Deprotection (if protected): Hydrolyze the acetate using
in MeOH/Water to yield the free phenol.
Figure 1: Recommended synthetic workflow via deoxofluorination of the aldehyde precursor.
Reactivity & Derivatization Strategy
The chemical utility of 5-(Difluoromethyl)-2-fluorophenol stems from its ability to serve as a "warhead" attachment point. The phenol oxygen is the primary nucleophile, while the aromatic ring is deactivated towards electrophilic attack but activated for nucleophilic aromatic substitution (
A. O-Alkylation (Ether Synthesis)
This is the most common application. The enhanced acidity (pKa 8.31) means the phenol can be deprotonated by weak bases like
-
Reaction: Phenol + R-X (Halide)
Aryl-O-R -
Optimization: Use
in DMF at 60 °C for rapid conversion. The 2-fluoro substituent exerts a steric influence, so primary alkyl halides react best.
B. Electrophilic Aromatic Substitution (EAS)
-
Directing Effects:
-
-OH (Position 1): Strong Ortho/Para director.
-
-F (Position 2): Weak Ortho/Para director.
-
-CF2H (Position 5): Meta director (Electron Withdrawing).
-
-
Outcome: The positions ortho to the hydroxyl group (Positions 4 and 6) are most activated. Position 4 is sterically less hindered than Position 6 (which is flanked by OH and
).
Figure 2: Reactivity profile highlighting the primary derivatization pathways.
Medicinal Chemistry Applications: The Bioisostere Advantage
Researchers utilize CAS 1214348-52-3 primarily to introduce the difluoromethyl (
-
Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (
) group, which is purely hydrophobic, the group contains a polarized C-H bond. It acts as a weak hydrogen bond donor (similar to -OH or -SH) but with significantly higher metabolic stability and lipophilicity.-
Application: Replace a metabolic "hotspot" (like a methoxy or methyl group) with
to block oxidation while maintaining H-bonding interactions with the receptor.
-
-
Acidity Modulation: The 2-fluoro substituent lowers the pKa of the phenol. When this phenol is converted to an ether, the electronic pull of the fluorine reduces the electron density on the ether oxygen, potentially reducing oxidative metabolism (O-dealkylation) by Cytochrome P450 enzymes.
-
Conformational Locking: The ortho-fluorine can engage in intramolecular electrostatic interactions (e.g., with the ether oxygen or adjacent protons), locking the molecule into a preferred bioactive conformation.
Safety & Handling (SDS Highlights)
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HF generation).
References
-
U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 5-(Difluoromethyl)-2-fluorophenol (DTXSID401300275).[2] Retrieved from [Link]
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] [Link]
-
Lal, G. S., et al. (1999).[6] Bis(2-methoxyethyl)aminosulfur trifluoride: A new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisosteres: A New Strategic Tool for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde [mdpi.com]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
